molecular formula C9H9NO3 B1220081 Epinephrine derived atpase inhibitor CAS No. 77097-83-7

Epinephrine derived atpase inhibitor

Cat. No.: B1220081
CAS No.: 77097-83-7
M. Wt: 179.17 g/mol
InChI Key: SQGALJXRAIKYRO-VIFPVBQESA-N
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Description

ATPases are enzymatic proteins critical for ion transport across cellular membranes, utilizing ATP hydrolysis to drive conformational changes. Inhibitors of ATPases are pivotal in modulating cellular processes and have therapeutic applications in cardiovascular diseases, cancer, and fungal infections. This article compares these compounds based on potency, mechanism, and therapeutic relevance, drawing from peer-reviewed studies.

Properties

CAS No.

77097-83-7

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(3R)-3,5-dihydroxy-1-methyl-3H-indol-1-ium-6-olate

InChI

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-4,9,13H,1H3,(H-,11,12)/t9-/m0/s1

InChI Key

SQGALJXRAIKYRO-VIFPVBQESA-N

SMILES

C[N+]1=CC(C2=CC(=C(C=C21)[O-])O)O

Isomeric SMILES

C[N+]1=C[C@@H](C2=CC(=C(C=C21)[O-])O)O

Canonical SMILES

C[N+]1=CC(C2=CC(=C(C=C21)[O-])O)O

Other CAS No.

77097-83-7

Synonyms

EPDEATPASEIN
epinephrine derived ATPase inhibito

Origin of Product

United States

Comparison with Similar Compounds

Ca²⁺-ATPase Inhibitors

  • Gold(I/III) Compounds: Exhibit non-competitive inhibition of sarcoplasmic reticulum Ca²⁺-ATPase with IC₅₀ values <1 µM, surpassing decavanadate (IC₅₀ = 15 µM). Compound 2 (Au(I)) shows superior potency due to its smaller size and direct interaction with the enzyme’s active site .
  • Decavanadate: A well-characterized non-competitive inhibitor (IC₅₀ = 15 µM) but less potent than gold-based compounds .

Na+/K+-ATPase Inhibitors

  • Cardiac Glycosides (e.g., Digoxin): Steroid-like inhibitors that bind extracellularly, blocking K⁺ transport.
  • Tylophora Compounds : Acetyltylophoroside (AcT) and tylogenin inhibit Na+/K+-ATPase via structural mimicry of cardiac glycosides, despite differing core structures .

P-Type ATPase Inhibitors

  • Tetrahydrocarbazoles : Inhibit fungal H⁺-ATPase (Pma1) with IC₅₀ <20 µM, showing broad-spectrum antifungal activity. Structural modeling reveals binding to intracellular membrane interfaces, akin to proton pump inhibitors .
  • Oligomycin : Inhibits Pdr5 ATPase (a fungal ABC transporter) but lacks specificity due to cross-reactivity with mitochondrial ATP synthase .

AAA ATPase Inhibitors

  • ML240/ML241 : Selective inhibitors of p97 ATPase’s D2 domain (IC₅₀ = 100 nM). Co-factor p47 reduces potency by 50-fold, highlighting complex-specific interactions .
  • DBeQ : Dual D1/D2 domain inhibitor with reversible, ATP-competitive action. Effective in blocking ubiquitin-dependent protein degradation (IC₅₀ = 1–5 µM) .

Structural and Functional Comparisons

Compound Target ATPase IC₅₀ Mechanism Therapeutic Area Reference
Gold Compound 2 (Au(I)) Ca²⁺-ATPase <1 µM Non-competitive Cardiovascular research
Tetrahydrocarbazole 1 Fungal H⁺-ATPase ~20 µM Mixed (channel block) Antifungal
ML240 p97 (D2 domain) 100 nM ATP-competitive Cancer
Acetyltylophoroside Na+/K+-ATPase Not reported Structural mimicry Cardiovascular research
DBeQ p97 (D1/D2 domains) 1–5 µM ATP-competitive Neurodegenerative diseases

Selectivity and Challenges

  • Domain Specificity : ML241 selectively inhibits p97’s D2 domain, whereas DBeQ targets both D1 and D2, reducing therapeutic specificity .
  • Cofactor Effects : The p47 cofactor diminishes ML240’s potency by 50-fold, underscoring the need for complex-specific inhibitors .
  • Membrane vs. Detergent Systems : Hydrophobic inhibitors (e.g., beauvericin) show 300-fold reduced potency in detergent systems compared to lipid bilayers due to partitioning differences .

Therapeutic Potential and Limitations

  • Cancer : p97 inhibitors (ML240, DBeQ) induce caspase activation and block proteostasis, but off-target effects on HSP90 limit utility .
  • Fungal Infections : Tetrahydrocarbazoles avoid mammalian toxicity by targeting fungal-specific H⁺-ATPase, but pharmacokinetic optimization is needed .
  • Cardiovascular Diseases : Na+/K+-ATPase inhibitors risk toxicity due to ubiquitous ion transport roles, necessitating isoform-specific designs .

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